

# An In-Depth Toxicological Profile of Ropivacaine (CAS Number: 82097-50-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Triasulfuron*

Cat. No.: *B1222591*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Ropivacaine, a long-acting amide local anesthetic, is the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide. It is widely used for surgical anesthesia and postoperative pain management. This technical guide provides a comprehensive overview of the toxicological profile of ropivacaine, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. Ropivacaine is characterized by a lower potential for central nervous system (CNS) and cardiovascular toxicity compared to its racemic analogue, bupivacaine, which is attributed to its lower lipophilicity.<sup>[1]</sup> This document summarizes key findings from acute and repeated-dose toxicity studies, as well as in vitro assessments of cytotoxicity and neurotoxicity.

## Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within a short period. The median lethal dose (LD50) is a common measure of acute toxicity.

## Quantitative Data: Acute Toxicity

| Species      | Route of Administration | LD50 (mg/kg) | Reference           |
|--------------|-------------------------|--------------|---------------------|
| Rat (adult)  | Sciatic Nerve Block     | 54           | <a href="#">[2]</a> |
| Rat (infant) | Sciatic Nerve Block     | 155          | <a href="#">[2]</a> |
| Rat          | Intravenous             | 7.29         | <a href="#">[3]</a> |
| Mouse        | Intraperitoneal         | 115          |                     |

## Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. Key parameters determined from these studies include the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

A study involving the subcutaneous administration of a ropivacaine oil delivery depot in rats over a period of time provides some insight into its repeated-dose toxicity profile. In this study, rats in the 75 mg/kg group did not show any signs of toxicity, suggesting this could be a No-Observed-Adverse-Effect Level (NOAEL) under these experimental conditions. However, at 150 mg/kg, there were observable changes in hematological parameters and organ pathology, and at 300 mg/kg, mortality was observed.

## Cytotoxicity

Cytotoxicity studies assess the toxicity of a substance to cells in vitro. Ropivacaine has been shown to have cytotoxic effects on various cell types, with its toxicity being dependent on concentration and exposure time.

## Quantitative Data: In Vitro Cytotoxicity

| Cell Type                                                                               | Assay                       | Concentration Range                | Key Findings                                                                                                                                                                                                          | Reference(s) |
|-----------------------------------------------------------------------------------------|-----------------------------|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Human Rotator Cuff Tenofibroblasts                                                      | Annexin V- Propidium Iodide | 0.2% and 0.75% (and 10% dilutions) | Ropivacaine was the least toxic among the tested local anesthetics (ropivacaine, bupivacaine, lidocaine) at clinically used concentrations. Cell viability decreased with increasing concentration and exposure time. |              |
| Human Dermal Fibroblasts, Adipose-derived Mesenchymal Stem Cells (hMSCs), and Tenocytes | Annexin V- Propidium Iodide | 0.125%, 0.25%, and 0.5%            | Ropivacaine caused no significant necrosis compared to bupivacaine. hMSCs were less affected by necrosis than fibroblasts and tenocytes.                                                                              |              |
| PC12 cells                                                                              | CCK-8                       | 0.1, 0.5, 1, 2, and 4 mmol/L       | Ropivacaine mesylate induced a concentration-dependent decrease in cell viability.                                                                                                                                    |              |

# Experimental Protocol: Cytotoxicity in Human Rotator Cuff Tenofibroblasts

This protocol is based on the methodology described for assessing the cytotoxic effects of ropivacaine on human rotator cuff tenofibroblasts.

## Cell Culture:

- Human rotator cuff tenofibroblasts are cultured and divided into control, phosphate-buffered saline (PBS), and local anesthetic study groups.
- The local anesthetic subgroups include 0.2% and 0.75% ropivacaine, as well as 10% dilutions of these concentrations.

## Exposure:

- Cells are exposed to the different concentrations of ropivacaine for varying durations: 5, 10, 20, 40, or 60 minutes for higher concentrations, and 2, 6, 12, 24, 48, or 72 hours for lower concentrations.

## Endpoint Assessment:

- Cell Viability: Assessed using the annexin V-propidium iodide double-staining method followed by flow cytometry to distinguish between live, apoptotic, and necrotic cells.
- Intracellular Reactive Oxygen Species (ROS): Measured to evaluate oxidative stress.
- Mitogen-Activated Protein Kinases (MAPKs) and Caspase-3/7 Activity: Investigated to understand the signaling pathways involved in cell death.



[Click to download full resolution via product page](#)

### Cytotoxicity Experimental Workflow

## Neurotoxicity

Neurotoxicity studies investigate the adverse effects of a substance on the nervous system. *In vitro* studies using cell lines such as PC12 (derived from a pheochromocytoma of the rat

adrenal medulla) are commonly employed to screen for neurotoxic potential and elucidate mechanisms of action.

## Quantitative Data: In Vitro Neurotoxicity

| Cell Line | Assay | Concentration Range          | Key Findings                                                                     | Reference(s) |
|-----------|-------|------------------------------|----------------------------------------------------------------------------------|--------------|
| PC12      | MTT   | 1, 2.5, 5, 10, 15, and 25 mM | Ropivacaine leads to cell death in a dose-dependent manner.                      |              |
| PC12      | CCK-8 | 0.1, 0.5, 1, 2, and 4 mmol/L | Ropivacaine mesylate reduces cell viability in a concentration-dependent manner. |              |

## Experimental Protocol: Neurotoxicity in PC12 Cells (Akt Signaling Pathway)

This protocol is based on the methodology used to investigate the role of the Akt signaling pathway in ropivacaine-induced neurotoxicity in PC12 cells.

### Cell Culture and Treatment:

- PC12 cells are cultured in DMEM with 10% fetal bovine serum.
- Ropivacaine is prepared as a 1% (15 mmol/L) stock solution with the pH adjusted to 7.4.
- Cells are treated with various concentrations of ropivacaine (e.g., 1, 2.5, 5, 10, 15, and 25 mM) for 48 hours.

### Endpoint Assessment:

- Cell Viability: Assessed using the MTT assay. Cells are plated at 4,000 cells/well in 96-well plates.
- Akt Activation: Evaluated by Western blot analysis.
  - Cells are lysed, and protein concentration is determined.
  - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
  - Membranes are incubated with primary antibodies against total Akt and phosphorylated Akt (pAkt).
  - Blots are developed using an ECL detection system, and band densities are quantified.



[Click to download full resolution via product page](#)

#### Ropivacaine's Effect on Akt Pathway

## Experimental Protocol: Neurotoxicity in PC12 Cells (Fas/FasL Signaling Pathway)

This protocol is based on the methodology used to investigate the involvement of the Fas/FasL signaling pathway in ropivacaine-induced apoptosis in PC12 cells.

#### Cell Culture and Treatment:

- PC12 cells are cultured in RPMI-1640 medium with 10% FBS.
- Cells are treated with different concentrations of ropivacaine mesylate (e.g., 0.1, 0.5, 1, 2, and 4 mmol/L) for 24 hours.

#### Endpoint Assessment:

- Cell Viability: Assessed using the CCK-8 assay.
- Apoptosis:
  - Morphological Observation: Cells are observed under a light microscope for changes in morphology.
  - Hoechst 33342/Propidium Iodide (PI) Staining: To assess cell necrosis.
  - Annexin V-FITC/PI Staining: For the detection of apoptosis by flow cytometry.
- Fas and FasL Expression:
  - qPCR: To measure the mRNA expression levels of Fas and FasL.
  - Immunofluorescence: To visualize the protein expression and localization of Fas and FasL.
  - Western Blot: To quantify the protein levels of Fas and FasL.



[Click to download full resolution via product page](#)

Ropivacaine's Effect on Fas/FasL Pathway

## Genetic Toxicology

Information regarding the genotoxic potential of ropivacaine from standard assays such as the Ames test, micronucleus assay, or chromosomal aberration assay is not readily available in the public domain. Such studies are typically conducted as part of the regulatory submission for new drug approval.

## Carcinogenicity

Long-term carcinogenicity bioassays in rodents are the standard for assessing the carcinogenic potential of pharmaceuticals. The results of such studies for ropivacaine are not publicly available.

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are conducted to evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. These studies are typically performed according to OECD guidelines (e.g., OECD 414 for prenatal developmental toxicity and OECD 421 for reproduction/developmental toxicity screening). Specific results for ropivacaine from these types of studies are not detailed in the available literature.

## Conclusion

Ropivacaine exhibits a favorable acute toxicity profile compared to other long-acting local anesthetics, particularly with regard to its lower cardiotoxicity and neurotoxicity. In vitro studies have demonstrated that ropivacaine can induce cytotoxicity and neurotoxicity in a concentration- and time-dependent manner. The mechanisms of ropivacaine-induced neurotoxicity involve the inhibition of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic Fas/FasL pathway. While comprehensive data on repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are not fully available in the public literature, the existing information suggests a safety margin that supports its clinical use within recommended dosage guidelines. Further research and disclosure of proprietary data would be beneficial for a more complete understanding of the long-term toxicological profile of ropivacaine.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- To cite this document: BenchChem. [An In-Depth Toxicological Profile of Ropivacaine (CAS Number: 82097-50-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222591#cas-number-82097-50-5-toxicological-profile]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)